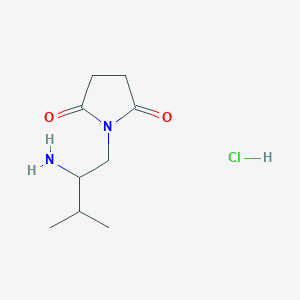![molecular formula C6H12ClN3S B1447929 [5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]methanamine hydrochloride CAS No. 1228880-15-6](/img/structure/B1447929.png)
[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]methanamine hydrochloride
Overview
Description
“[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]methanamine hydrochloride” is a chemical compound with the CAS Number 1228880-15-6 . Its molecular formula is C6H12ClN3S and it has a molecular weight of 193.70 .
Molecular Structure Analysis
The molecular structure of “[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]methanamine hydrochloride” consists of a thiadiazole ring with a propan-2-yl group and a methanamine group attached .Scientific Research Applications
Molecular Aggregation and Spectroscopic Studies
- Solvent Effects on Molecular Aggregation : Spectroscopic studies of related compounds like 4-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol and 4-(5-heptyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol revealed that solvent choice significantly influences molecular aggregation. Fluorescence emission spectra and circular dichroism (CD) spectra indicated that solvent-induced aggregation is closely related to the substituent group structure on the molecule (Matwijczuk et al., 2016).
Stereochemical Analysis
- Stereochemical Basis for Activity in Thiadiazole Anticonvulsants : Stereochemical analysis of 1-[5-(biphenyl-2-yl)-1,3,4-thiadiazol-2-yl]methanaminium chloride and its analogues demonstrated the significance of molecular structure in determining the biological activity of thiadiazole compounds. The study provides insights into the stereochemical requirements for the pharmacological activity of such compounds, which may be relevant for the design of new drugs (Camerman et al., 2005).
Dyeing Performance and Chemical Characterization
- Synthesis and Characterization of Thiadiazole Derivatives : Thiadiazole derivatives have been synthesized and characterized for their dyeing performance on nylon fabric. These derivatives, such as N4-(5-methyl-1,3,4-thiadiazol-2-yl)thiazole-2,4-diamine, have been assessed for their physical properties and chemical behaviors, indicating potential applications in material science and textile industries (Malik et al., 2018).
Synthesis and Biological Activity
- Synthesis and Antimicrobial Activities of Benzimidazole Derivatives : Novel derivatives of benzimidazole have been synthesized, incorporating the thiadiazole moiety. These compounds were evaluated for their antimicrobial activities, showing potential as therapeutic agents in combating infections (Barot et al., 2017).
- Synthesis and Antimicrobial Activity of Novel Compounds : A series of novel compounds incorporating the thiadiazole moiety have been synthesized and their antimicrobial activities evaluated, contributing to the development of new antimicrobial agents (Tamer & Qassir, 2019).
properties
IUPAC Name |
(5-propan-2-yl-1,3,4-thiadiazol-2-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3S.ClH/c1-4(2)6-9-8-5(3-7)10-6;/h4H,3,7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFLGJNAEQKRWED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]methanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![6-fluoro-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride](/img/structure/B1447863.png)



![6-Aminobicyclo[2.2.1]heptan-2-ol hydrochloride](/img/structure/B1447867.png)
